REACTION_CXSMILES
|
S(OC[C@H](CC1C=CC=CC=1)[NH:8][C:9]([O:11]CC1C=CC=CC=1)=O)(=O)(=O)C.[H-].[Na+].S([C:36]1[CH:42]=[CH:41][C:39]([CH3:40])=[CH:38][CH:37]=1)(OCC1OC1)(=O)=O.C[N:44](C=O)C>>[CH2:40]([NH:44][C:9]([NH2:8])=[O:11])[C:39]1[CH:38]=[CH:37][CH:36]=[CH:42][CH:41]=1 |f:1.2|
|
Name
|
Allyl urea
|
Quantity
|
195.2 mg
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)OC[C@@H](NC(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 4 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 4 mL of saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The reaction was then extracted by 10 mL of Et2O
|
Type
|
WASH
|
Details
|
The organic layer was then washed by 10 mL of saturated aqueous sodium bicarbonate and 2×10 mL of saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |